molecular formula C6H7F3O B6236334 3-(2,2,2-trifluoroethyl)cyclobutan-1-one CAS No. 2352999-71-2

3-(2,2,2-trifluoroethyl)cyclobutan-1-one

Cat. No.: B6236334
CAS No.: 2352999-71-2
M. Wt: 152.1
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Description

3-(2,2,2-Trifluoroethyl)cyclobutan-1-one is a chemical compound with the CAS Number 2352999-71-2 and a molecular weight of 152.11 g/mol. Its molecular formula is C 6 H 7 F 3 O, and it can be represented by the SMILES notation O=C1CC(CC(F)(F)F)C1 . This organofluorine compound serves as a versatile building block in medicinal chemistry and drug discovery research. The incorporation of the 2,2,2-trifluoroethyl group is a strategy of significant interest, as this moiety is present in several FDA-approved active pharmaceutical ingredients (APIs), such as the acute migraine treatment Ubrogepant . The trifluoromethyl (TFM, -CF 3 ) group is a key pharmacophore in modern drug design due to its ability to influence the properties of a molecule . Its high electronegativity can improve metabolic stability and membrane permeability, while its lipophilicity can enhance binding affinity to biological targets . Furthermore, cyclobutane rings and their derivatives, including those with trifluoromethyl substitutions, are increasingly investigated as valuable bioisosteres—molecules with similar physical properties but different structural features—to optimize the profile of drug candidates . As such, this compound provides researchers with a valuable synthon for the synthesis and exploration of novel bioactive molecules. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2352999-71-2

Molecular Formula

C6H7F3O

Molecular Weight

152.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The mechanism proceeds through oxidative quenching of photoexcited fac-Ir(ppy)3_3* by CF3_3Br, generating CF3_3 radicals and fac-Ir(IV)(ppy)3_3. The CF3_3 radical attacks the terminal carbon of the O-silyl enol ether, forming a stabilized α-trifluoromethyl intermediate. Subsequent oxidation by fac-Ir(IV)(ppy)3_3 and desilylation yields the final product. Key optimizations include:

  • Solvent Selection : Acetonitrile (MeCN) outperformed THF and DCM, achieving 50% yield due to improved radical stability.

  • Silyl Group : Bulky triisopropylsilyl (TIPS) groups minimized side reactions, increasing yield to 25% compared to smaller silyl groups.

Table 1: Solvent Screening for Photoredox Trifluoromethylation

SolventYield (%)Side Products (%)
MeCN50<5
THF2520
DCM1530

Mechanochemical Synthesis via Ball Milling

Solid-state mechanochemistry offers a solvent-free alternative for synthesizing fluorinated cyclobutanes. A protocol utilizing barium titanate (BaTiO3_3) as a piezoelectric catalyst enables the trifluoromethylation of ynamides under ball-milling conditions.

Procedure and Parameters

In a stainless-steel milling jar, ynamides, CF3_3 donors (e.g., Togni II reagent), and BaTiO3_3 are subjected to high-frequency mechanical agitation. The piezoelectric effect generates localized electric fields, facilitating radical formation and cyclization.

  • Catalyst Loading : 10 wt% BaTiO3_3 achieved 65% yield, while higher loadings led to particle aggregation.

  • Liquid-Assisted Grinding (LAG) : Addition of 20 μL/mg of MeCN improved reagent diffusion, enhancing yield to 78%.

Three-Component Coupling with Alkynyl Boronates

A stereoselective method involves the coupling of alkynyl boronates, CF3_3-diazomethane, and cyclobutanone derivatives. Chiral BINOL-derived catalysts induce asymmetric induction, yielding enantiomerically enriched products.

Catalytic Cycle and Selectivity

The reaction proceeds via formation of a chiral boron ate complex, which undergoes 1,2-borotropic rearrangement to generate α-CF3_3 propargylboronates. Subsequent nucleophilic addition to cyclobutanone affords the target compound with up to 98% enantiomeric excess (ee).

Table 2: Catalyst Screening for Three-Component Coupling

CatalystYield (%)ee (%)
BINOL derivative7198
Bromo-BINOL5085
Unsubstituted2040

Cyclobutanone Functionalization via Enolate Chemistry

Traditional enolate alkylation remains viable for installing the trifluoroethyl group. Treatment of cyclobutanone with LDA generates a stabilized enolate, which reacts with 2,2,2-trifluoroethyl triflate to yield the target compound. However, this method suffers from moderate regioselectivity (60:40) and requires cryogenic conditions.

Comparative Analysis of Synthetic Routes

Table 3: Performance Metrics Across Methods

MethodYield (%)ee (%)Scalability
Photoredox Catalysis50-Moderate
Mechanochemical78-High
Three-Component Coupling7198Low
Enolate Alkylation45-High

The mechanochemical approach excels in scalability and yield, while the three-component coupling offers superior stereocontrol. Photoredox catalysis balances efficiency and mild conditions but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2,2-trifluoroethyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Molecular Formula and Weight :

  • Reported Data: lists the molecular formula as C₈H₈BrNO₂ (Mol. weight: 230.06).
  • Corrected Formula: Based on the IUPAC name, the expected formula is C₆H₇F₃O (cyclobutan-1-one [C₄H₆O] + 2,2,2-trifluoroethyl [C₂HF₃]) with a calculated molecular weight of ~170.1 g/mol.

The ketone functionality and fluorinated substituent render the compound reactive in nucleophilic additions and resistant to metabolic degradation, traits valuable in medicinal chemistry.

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoroethyl vs. Chloro Derivatives

1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2)

  • Structure : Cyclobutane with 1-chloro and 1,2,2-trifluoro substituents.
  • Key Differences :
    • The absence of a ketone group reduces polarity and reactivity compared to 3-(2,2,2-trifluoroethyl)cyclobutan-1-one.
    • Chlorine’s electron-withdrawing effect is weaker than that of the trifluoroethyl group, leading to lower stability in nucleophilic environments.
  • Applications : Likely used as a precursor in fluorocarbon synthesis, whereas the ketone derivative may serve as a building block for pharmaceuticals.

Fluorinated Cyclobutane Derivatives

3-(Chloromethyl)-1,1-difluorocyclobutane (CAS 1290625-58-9)

  • Similarity Score : 0.50 ().
  • Key Differences :
    • The chloromethyl and difluoro substituents introduce less steric bulk and electronic withdrawal than the trifluoroethyl group.
    • Lacks a ketone, limiting its utility in condensation reactions.

2,2-Difluorocyclopropylamine Hydrochloride (CAS 105614-25-3)

  • Structure : Smaller cyclopropane ring with difluoro and amine groups.
  • Key Differences :
    • Higher ring strain in cyclopropane increases reactivity but reduces thermal stability compared to cyclobutane.
    • The amine hydrochloride group suggests use in bioactive molecules, contrasting with the ketone’s role in synthesis.

Bicyclic Fluorinated Compounds

3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride (CAS 2580243-04-3)

  • Structure : Bicyclo[1.1.1]pentane with trifluoroethyl and amine groups.
  • Key Differences :
    • The bicyclic framework introduces extreme steric strain, enhancing reactivity in ring-opening reactions.
    • The amine hydrochloride moiety directs this compound toward pharmaceutical applications (e.g., kinase inhibitors), unlike the ketone’s synthetic versatility.

Pharmaceutical Derivatives with Trifluoroethyl Groups

Solid-State Forms of (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()

  • Relevance : Demonstrates the use of trifluoroethyl groups in drug candidates for improved metabolic stability and target binding.
  • Contrast : The pyrrolidine carboxamide’s complexity highlights the trifluoroethyl group’s role in modulating pharmacokinetics, whereas this compound may act as an intermediate in such syntheses.

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Key Properties/Applications Source
This compound C₆H₇F₃O (corrected) Ketone, trifluoroethyl Synthetic intermediate, polar (note discrepancy)
1-Chloro-1,2,2-trifluorocyclobutane C₄H₄ClF₃ Chloro, trifluoro Fluorocarbon precursor
3-(Chloromethyl)-1,1-difluorocyclobutane C₅H₆ClF₂ Chloromethyl, difluoro Agrochemical intermediate
Bicyclo[1.1.1]pentan-1-amine derivative C₇H₁₀ClF₃N Trifluoroethyl, bicyclic Pharmaceutical candidate

Q & A

Q. What are the established synthetic routes for 3-(2,2,2-trifluoroethyl)cyclobutan-1-one, and what are their respective advantages?

  • Methodological Answer : Synthesis of this compound can be approached via:
  • Cycloaddition Strategies : Utilize [2+2] photocycloaddition of trifluoroethylene with a substituted cyclobutane precursor under UV light, followed by oxidation to introduce the ketone group .
  • Nucleophilic Substitution : React 3-bromocyclobutan-1-one with 2,2,2-trifluoroethyl Grignard reagents (e.g., CF₃CH₂MgBr) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) .
    Advantages : Cycloaddition offers stereochemical control, while Grignard reactions are scalable for gram-scale synthesis. Verify product purity via ¹H/¹³C/¹⁹F NMR and GC-MS to confirm the absence of unreacted intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹⁹F NMR : Critical for confirming the trifluoroethyl group (δ −60 to −70 ppm for CF₃CH₂-).
  • IR Spectroscopy : Detect the ketone C=O stretch (~1750–1800 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ or [M−H]⁻) and rule out halogenated impurities .
  • X-ray Crystallography : If single crystals are obtained, this method provides unambiguous structural confirmation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent ketone degradation or moisture absorption .
  • Disposal : Follow institutional guidelines for halogenated waste. Neutralize residues with aqueous NaOH (1 M) before disposal .

Advanced Research Questions

Q. How does the presence of the trifluoroethyl group influence the electronic and steric properties of cyclobutan-1-one, and what implications does this have for its reactivity?

  • Methodological Answer :
  • Electronic Effects : The strong electron-withdrawing nature of the CF₃ group increases the electrophilicity of the ketone, enhancing susceptibility to nucleophilic attack (e.g., in aldol condensations) .
  • Steric Effects : The trifluoroethyl group introduces steric hindrance, potentially directing regioselectivity in ring-opening reactions (e.g., favoring attack at the less hindered C2 position) .
  • Implications : These properties make the compound a valuable intermediate in synthesizing fluorinated pharmaceuticals, where metabolic stability and lipophilicity are critical .

Q. What strategies can be employed to resolve contradictions in reported reaction yields or byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation steps) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS or preparative TLC to isolate byproducts; characterize structures via NMR to trace their origins (e.g., over-oxidation or dimerization) .
  • Computational Modeling : Apply density functional theory (DFT) to predict competing reaction pathways and transition states, guiding experimental adjustments .

Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Use software like Gaussian or ORCA to calculate Fukui indices or local electrophilicity to identify reactive sites .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and steric interactions to predict solvent-dependent reactivity (e.g., preference for axial vs. equatorial attack) .
  • Database Mining : Cross-reference with the Cambridge Structural Database (CSD) to analyze analogous compounds’ reaction outcomes .

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